physical properties of 5-Methoxy-2-methylpyridine
physical properties of 5-Methoxy-2-methylpyridine
An In-depth Technical Guide to the Physical Properties of 5-Methoxy-2-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 5-Methoxy-2-methylpyridine (CAS No: 55270-47-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data from authoritative sources to deliver actionable insights. The guide covers chemical identity, physicochemical characteristics, a detailed spectroscopic profile, a plausible synthetic workflow, key applications in pharmaceutical development, and essential safety and handling protocols. The content is structured to explain the causality behind experimental choices, ensuring that the presented data and methodologies are both accurate and practically relevant for laboratory applications.
Chemical Identity and Descriptors
5-Methoxy-2-methylpyridine is a substituted pyridine derivative recognized for its utility as a versatile building block in organic synthesis.[1] Its distinct arrangement of a methyl group at the 2-position and a methoxy group at the 5-position imparts specific reactivity and physical properties that are valuable in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1]
Key identifiers for this compound are summarized below:
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IUPAC Name: 5-methoxy-2-methylpyridine[2]
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Synonyms: 3-Methoxy-6-picoline, 5-Methoxy-2-picoline[1][2][3]
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Canonical SMILES: CC1=NC=C(C=C1)OC[2]
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InChI Key: LPVVVCBDJJRLHT-UHFFFAOYSA-N[2]
Physicochemical Properties
The physical properties of a compound are foundational to its application in synthesis, dictating choices for reaction conditions, purification methods, and formulation. 5-Methoxy-2-methylpyridine is a liquid at ambient temperature, a characteristic that influences its handling and purification, typically achieved through distillation.[4] Its boiling point of 188-189 °C suggests a relatively low volatility under standard laboratory conditions, while its flash point necessitates appropriate precautions against ignition sources.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Significance & Commentary | Source(s) |
| Appearance | Colorless to light yellow liquid | The appearance provides a preliminary check for purity; significant deviation in color may indicate decomposition or impurities. | [1] |
| Boiling Point | 188-189 °C (at 760 mmHg) | This relatively high boiling point allows for purification via vacuum distillation to prevent thermal decomposition and is suitable for reactions requiring elevated temperatures. | |
| Flash Point | 64.4 °C | Classified as a combustible liquid. This value is critical for establishing safe handling procedures, requiring storage and use away from open flames and sparks. | |
| Solubility | Soluble in organic solvents | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. This property is essential for its use in homogeneous reaction mixtures. | [5] |
| Storage Temperature | Room Temperature or 0 - 8 °C | Recommended storage conditions vary by supplier but are aimed at preserving long-term stability and purity. | [1] |
Spectroscopic Profile
Structural elucidation and purity assessment rely heavily on spectroscopic analysis. The following sections describe the expected spectral characteristics of 5-Methoxy-2-methylpyridine and provide generalized protocols for data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio of the molecular ion and its fragments, confirming the compound's molecular weight and offering structural clues.
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Expected Molecular Ion (M⁺): m/z = 123.15 (for C₇H₉NO).
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Fragmentation Pattern: Under Electron Ionization (EI), fragmentation is expected to involve the loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z ≈ 108, or cleavage of the pyridine ring.
This protocol provides a standard methodology for obtaining a mass spectrum for a liquid sample like 5-Methoxy-2-methylpyridine.
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Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Instrumentation & Conditions:
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GC Column: Use a standard non-polar capillary column (e.g., HP-5ms).
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Injector Temperature: Set to 250°C.
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Oven Program: Initiate at 50-80°C and ramp at 10°C/min to a final temperature of 250-280°C to ensure elution.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min. .
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and relevant fragments.[6]
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Data Analysis: Identify the peak corresponding to the molecular ion (M⁺) at m/z ≈ 123. Analyze the fragmentation pattern to confirm structural features. PubChem contains at least one experimental GC-MS spectrum for this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methoxy protons (-OCH₃), and a singlet for the methyl protons (-CH₃). The aromatic protons will exhibit splitting patterns (doublets and doublets of doublets) characteristic of a 2,5-disubstituted pyridine ring.
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¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals: five for the pyridine ring carbons (two of which are substituted) and one for each of the methyl and methoxy carbons. The carbon attached to the oxygen (C5) and the carbon attached to the nitrogen (C2 and C6) will be significantly deshielded.
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Sample Preparation: Dissolve 5-15 mg of 5-Methoxy-2-methylpyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]
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Instrument Setup: Use a 300 MHz or higher NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[4]
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¹H NMR Acquisition:
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Acquire data using a standard single-pulse experiment.
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Set a spectral width of approximately -2 to 12 ppm.
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Acquire 16-32 scans to achieve a good signal-to-noise ratio.[4]
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¹³C NMR Acquisition:
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Use a proton-decoupled single-pulse experiment.
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Set a wider spectral width (e.g., 0 to 220 ppm).
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Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.[4]
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Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.
Synthesis & Purification
While specific, detailed synthetic procedures for 5-Methoxy-2-methylpyridine are not abundant in readily available literature, a plausible and common route involves the methylation of the corresponding hydroxypyridine. The synthesis of the precursor, 2-methyl-5-hydroxypyridine, can be achieved via diazotization of 2-amino-5-methylpyridine followed by hydrolysis.[7]
This protocol is a generalized procedure based on standard organic chemistry methods for the etherification of phenols or hydroxypyridines.
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Reaction Setup: To a solution of 2-methyl-5-hydroxypyridine (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetone), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).
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Reagent Addition: Stir the suspension at room temperature. Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 eq), dropwise to the mixture. Caution: These reagents are toxic and should be handled in a fume hood with appropriate personal protective equipment.
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Reaction Monitoring: Heat the mixture (e.g., to 50-60°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Quench by adding water and extract the product into an organic solvent like ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure 5-Methoxy-2-methylpyridine.
Caption: Conceptual role of 5-Methoxy-2-methylpyridine in a typical drug discovery program.
Safety, Handling, and Storage
As a laboratory chemical, 5-Methoxy-2-methylpyridine must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
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GHS Pictogram: GHS07 (Harmful)
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Signal Word: Warning * Hazard Statements:
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Avoid breathing vapors or mist.
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Keep away from heat, sparks, and open flames.
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place. [1]* Some suppliers recommend refrigeration (0 - 8 °C) for long-term storage to ensure maximum stability. [1]
References
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5-Methoxy-2-methylpyridine | C7H9NO | CID 13358777. PubChem, National Center for Biotechnology Information.[Link]
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SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE. Organic Syntheses, 2002, 78, 51.[Link]
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Safety Data Sheet - 2-Hydroxy-5-methylpyridine. Jubilant Ingrevia.[Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Methoxy-2-methylpyridine | C7H9NO | CID 13358777 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 5-Methoxymethoxymethyl-2-methylpyridine (EVT-8426581) [evitachem.com]
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